molecular formula C33H48O4 B13092049 (R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B13092049
M. Wt: 508.7 g/mol
InChI Key: QAOWMCYCZWQNGW-ABWVKDNGSA-N
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Description

®-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many natural products and synthetic molecules

Preparation Methods

The synthesis of ®-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the benzyl and pentanoate groups. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene intermediate, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to natural products makes it a candidate for studying biological pathways and interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: Its unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of hydroxyl and carbonyl groups allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds to ®-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate include other cyclopenta[a]phenanthrene derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific structures and activities. The uniqueness of this compound lies in its specific combination of chiral centers, functional groups, and overall structure, which can lead to distinct properties and applications.

Properties

Molecular Formula

C33H48O4

Molecular Weight

508.7 g/mol

IUPAC Name

benzyl (4R)-4-[(3R,5R,6E,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C33H48O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30-31,34,36H,11-20H2,1-4H3/b24-5+/t21-,23-,25-,26+,27+,28+,30+,31-,32-,33-/m1/s1

InChI Key

QAOWMCYCZWQNGW-ABWVKDNGSA-N

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Origin of Product

United States

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